3-(4-Tert-butylphenyl)cyclohexanone

Description

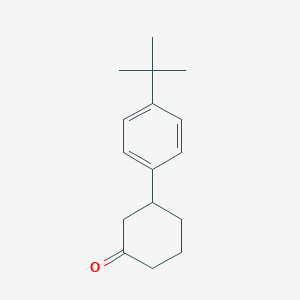

3-(4-Tert-butylphenyl)cyclohexanone is a cyclohexanone derivative substituted at the 3-position with a 4-tert-butylphenyl group. This compound shares structural similarities with other cyclohexanone-based molecules but is distinguished by the steric bulk and electron-donating nature of the tert-butyl group. Cyclohexanone derivatives are critical in industrial applications, including polymer synthesis (e.g., nylon precursors) and fragrance chemistry .

Properties

CAS No. |

115614-48-7 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

3-(4-tert-butylphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C16H22O/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h7-10,13H,4-6,11H2,1-3H3 |

InChI Key |

UAZCHOPIHWUWIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCCC(=O)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Cyclohexanones

The positional isomer 4-(4-tert-butylphenyl)cyclohexanone (CAS 98-54-4, C₁₀H₁₄O, MW 150.24 g/mol) differs in the placement of the tert-butylphenyl group . Key distinctions include:

- Steric Effects: The 3-substituted isomer may exhibit greater steric hindrance around the ketone group, altering reactivity in nucleophilic additions or condensations (e.g., in thiazolidinone synthesis, as seen in ).

- Symmetry : The 4-substituted isomer’s symmetry could enhance crystallinity compared to the 3-substituted derivative.

- Boiling Points : Increased steric bulk in the 3-position might reduce intermolecular interactions, lowering boiling points relative to the 4-isomer.

Substituent Variations: Tert-butyl vs. Acetyl Groups

3-(4-Acetylphenyl)cyclohexanone (CAS 125530-11-2, C₁₄H₁₆O₂, MW 216.28 g/mol) replaces the tert-butyl group with an acetyl moiety :

- Polarity: The acetyl group increases polarity, enhancing solubility in polar solvents (e.g., methanol or water).

- Toxicity : Acetylated derivatives may undergo different metabolic pathways, such as oxidation or conjugation, compared to tert-butyl-containing compounds .

Functional Group Variations: Aldehydes vs. Ketones

Aldehydes like 3-(4-tert-butylphenyl)-2-methylpropanal (BMHCA) () differ in oxidation state and reactivity:

- Reactivity : Aldehydes are more prone to oxidation and nucleophilic attack than ketones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.